4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole
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Overview
Description
4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole is a heterocyclic compound that contains a thieno[3,2-b]pyrrole core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole typically involves the acylation of 4-substituted thieno[3,2-b]pyrrole derivatives. One common method includes the reaction of 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbonyl chloride with ethyl 5-(hydrazinocarbonyl)pyridine-2-carboxylate . The reaction conditions often involve the use of chloroacetyl chloride, dichloroacetyl chloride, and methacryloyl chloride as acylating agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole undergoes various chemical reactions, including:
Acylation: Reaction with acyl chlorides to form bis-acylhydrazines.
Oxidation: Oxidation of hydrazides to form diazenes.
Substitution: Nucleophilic substitution reactions involving the chloro group.
Common Reagents and Conditions
Common reagents used in these reactions include chloroacetyl chloride, dichloroacetyl chloride, methacryloyl chloride, and lead tetraacetate . Reaction conditions often involve the use of solvents such as dichloromethane and methanol, and temperatures ranging from 0°C to room temperature .
Major Products Formed
The major products formed from these reactions include bis-acylhydrazines, diazenes, and various substituted thieno[3,2-b]pyrrole derivatives .
Scientific Research Applications
4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole has found applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its role in the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole involves its interaction with specific molecular targets and pathways. For example, thieno[3,2-b]pyrrole derivatives have been shown to inhibit lysine-specific demethylases, which regulate histone methylation and play a role in gene expression .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]pyrrole-5-carboxamides: Known for their antiviral activity against alphaviruses and their potential use in oncology.
Thieno[3,2-b]pyrrole-5-carbohydrazides: Studied for their antitubercular activity.
Thieno[3,2-b]pyrrole-4,6-(5H)-dione: Used in the development of photovoltaic polymers.
Uniqueness
4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole is unique due to its specific substitution pattern and its potential as an intermediate in the synthesis of various biologically active compounds. Its chloro and Boc (tert-butoxycarbonyl) groups provide sites for further chemical modifications, making it a versatile building block in organic synthesis .
Properties
Molecular Formula |
C11H12ClNO2S |
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Molecular Weight |
257.74 g/mol |
IUPAC Name |
tert-butyl 2-chlorothieno[3,2-b]pyrrole-4-carboxylate |
InChI |
InChI=1S/C11H12ClNO2S/c1-11(2,3)15-10(14)13-5-4-8-7(13)6-9(12)16-8/h4-6H,1-3H3 |
InChI Key |
ZWEFFMFOPKKFPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(S2)Cl |
Origin of Product |
United States |
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